cis-3,4-Dimethylpyrrolidine hydrochloride

Description

Nomenclature and Structural Classification

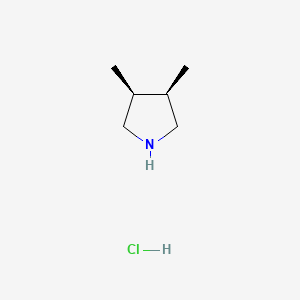

cis-3,4-Dimethylpyrrolidine hydrochloride belongs to the class of five-membered nitrogen-containing heterocyclic compounds known as pyrrolidines. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (3S,4R)-3,4-dimethylpyrrolidine hydrochloride or alternatively (3R,4S)-3,4-dimethylpyrrolidine hydrochloride, depending on the specific enantiomer. The compound is characterized by its molecular formula C6H14ClN and possesses a molecular weight of 135.63 grams per mole.

The structural classification of this compound places it within the broader category of substituted pyrrolidines, specifically as a disubstituted derivative where two methyl groups occupy the 3 and 4 positions of the pyrrolidine ring in a cis configuration. This stereochemical arrangement distinguishes it significantly from the trans isomer, resulting in different conformational preferences and reactivity patterns. The Chemical Abstracts Service registry number for the cis isomer is 235094-36-7, providing a unique identifier for this specific stereoisomer.

The three-dimensional structure of this compound exhibits characteristic features of saturated nitrogen heterocycles, with the pyrrolidine ring adopting envelope conformations that minimize steric interactions between the methyl substituents. The cis configuration places both methyl groups on the same face of the ring, creating distinct steric and electronic environments that influence the compound's chemical behavior and biological activity potential.

Table 1: Structural and Physical Properties of this compound

Historical Context and Discovery

The historical development of pyrrolidine chemistry traces back to the early investigations of nitrogen-containing heterocycles in the late nineteenth and early twentieth centuries. While specific documentation of the initial synthesis of this compound remains limited in the available literature, the compound's emergence as a subject of scientific interest coincides with advances in stereochemical understanding and asymmetric synthesis methodologies that gained prominence in the latter half of the twentieth century.

The broader context of pyrrolidine research has been significantly influenced by the recognition of these heterocycles in natural products and their importance in medicinal chemistry applications. Early synthetic efforts focused primarily on the preparation of simple pyrrolidine derivatives, with limited attention to stereochemical control. The development of sophisticated analytical techniques, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography, enabled researchers to better characterize and distinguish between different stereoisomers of substituted pyrrolidines.

The systematic study of dimethylpyrrolidine isomers gained momentum as researchers recognized the importance of stereochemistry in determining biological activity and synthetic utility. The cis isomer's distinct properties compared to its trans counterpart became apparent through comparative studies that revealed differences in conformational behavior, reactivity patterns, and potential applications in asymmetric synthesis.

Recent decades have witnessed increased interest in this compound as synthetic methodologies for accessing specific stereoisomers have improved. The compound has emerged as a valuable building block in the context of fragment-based drug discovery, where three-dimensional molecular architectures are increasingly recognized as important for biological activity.

Current Research Significance

Contemporary research surrounding this compound spans multiple domains of organic chemistry and pharmaceutical science, reflecting its versatility as a synthetic intermediate and potential therapeutic scaffold. The compound's significance in current scientific literature stems from its unique stereochemical properties and its role in advancing understanding of structure-activity relationships in pyrrolidine-based systems.

One of the most prominent areas of research involves the compound's application in asymmetric synthesis methodologies. Recent investigations have demonstrated its utility as a chiral auxiliary in stereoselective transformations, where the cis configuration of the methyl substituents provides specific stereochemical information that can be transferred to newly formed stereocenters. These applications are particularly relevant in the synthesis of complex natural products and pharmaceutical intermediates where precise stereochemical control is essential.

The compound has also attracted attention in the context of fragment-based drug discovery initiatives, where its three-dimensional structure contributes to molecular diversity libraries. Research has shown that pyrrolidine-based fragments, including cis-3,4-dimethylpyrrolidine derivatives, can provide valuable starting points for medicinal chemistry programs due to their ability to access chemical space that differs significantly from traditional flat, aromatic fragments.

Table 2: Recent Research Applications of this compound

Mechanistic studies have also contributed to understanding the fundamental reactivity patterns of this compound. Research has revealed how the cis configuration influences the compound's behavior in various chemical transformations, including nucleophilic substitution reactions, oxidation processes, and ring-opening reactions. These investigations provide valuable insights for synthetic chemists seeking to exploit the compound's reactivity in novel synthetic applications.

The compound's role in the broader context of pyrrolidine chemistry continues to evolve as new synthetic methodologies emerge. Recent developments in catalytic asymmetric synthesis have opened new avenues for accessing cis-3,4-dimethylpyrrolidine derivatives with high enantiomeric purity, enabling more detailed studies of their properties and applications. These advances have contributed to a more comprehensive understanding of how stereochemistry influences both chemical reactivity and potential biological activity.

Properties

IUPAC Name |

(3S,4R)-3,4-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENQMVAHTAYJTP-KNCHESJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H]1C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reduction of Pyrrole or Pyrroline Intermediates

One effective approach to prepare cis-3,4-dimethylpyrrolidine hydrochloride involves the stereoselective reduction of substituted pyrrole or 3-pyrroline intermediates. This method has been demonstrated in the total synthesis of related pyrrolidine derivatives such as codonopsinine.

-

- Construction of a substituted pyrrole intermediate via catalytic methods (e.g., gold-mediated addition-cyclization).

- Diastereoselective reduction of the pyrrole ring to a 3-pyrroline intermediate using zinc dust and sulfonic acid.

- Fine-tuning reaction conditions (solvent, temperature, acid type) to favor the cis isomer.

-

- Using zinc dust and sulfonic acid in acetonitrile at 70 °C yielded the 3-pyrroline derivative predominantly as the trans isomer with a very high trans/cis ratio (33:1). However, by manipulating conditions, cis isomers can also be accessed selectively.

- The mechanism involves protonation of the pyrrole ring to form an α,β-unsaturated iminium ion, followed by single-electron reduction steps leading to stereoselective outcomes.

Enzymatic Hydrolysis of Dimethyl Pyrrolidine-3,4-dicarboxylate Esters

Another approach utilizes enzymatic resolution and hydrolysis of dimethyl pyrrolidine-3,4-dicarboxylate esters to obtain chiral building blocks for cis-3,4-dimethylpyrrolidine.

-

- Synthesis of dimethyl pyrrolidine-3,4-dicarboxylate esters via 1,3-dipolar cycloaddition reactions.

- Use of pig liver esterase (PLE) to catalyze selective hydrolysis of esters, favoring the formation of optically active intermediates.

- Subsequent chemical transformations to convert these intermediates into this compound.

-

- PLE-catalyzed hydrolysis performed in phosphate buffer (pH 8.0) at 25 °C.

- pH maintained by addition of NaOH during reaction.

- Reaction times ranged from 4 to 15 minutes before extraction and further processing.

-

- Enzymatic methods offer high stereoselectivity and mild reaction conditions.

- Useful for preparing chiral synthons for natural product synthesis.

| Substrate (Dimethyl Ester) | Enzyme Units (PLE) | Buffer pH | Temperature (°C) | Reaction Time (min) | Product Type |

|---|---|---|---|---|---|

| Dimethyl pyrrolidine-3,4-dicarboxylate | 200 | 8.0 | 25 | 4-15 | Chiral half-esters |

Chemical Reduction of Tosylated Pyrrolidine Intermediates

A chemical synthetic route involves the preparation of tosylated pyrrolidine derivatives followed by catalytic hydrogenation and salt formation.

-

- Synthesis of N-benzyl-3,4-bis(tosyloxymethyl)pyrrolidine intermediates.

- Catalytic hydrogenation using Pd-C in methanol under hydrogen atmosphere to remove protecting groups and reduce double bonds.

- Treatment of the resulting amine with p-toluenesulfonic acid to form crystalline tosylate salts.

- Conversion to hydrochloride salt by acid treatment.

| Step | Reagents/Conditions | Yield (%) | Product Form | Melting Point (°C) |

|---|---|---|---|---|

| Tosylation | Tosyl chloride, pyridine, room temp, 5 h | 90 | Tosylated pyrrolidine | Solid |

| Hydrogenation | Pd-C, methanol, room temp, overnight H2 | - | Reduced pyrrolidine | Oily residue |

| Salt Formation (Tosylate) | p-Toluenesulfonic acid, room temp | 10 | Crystalline salt | 139-140 |

Catalytic Hydrogenation of Pyridine Derivatives (Patent Method)

A patented method describes the preparation of cis isomers of methyl-substituted pyrrolidine analogs by catalytic hydrogenation of pyridine precursors.

-

- Use of a nickel-ruthenium-rhodium-carbon composite catalyst supported on activated carbon.

- Organic solvent: tetrahydrofuran (THF).

- Controlled temperature and pressure to optimize cis isomer formation.

- The catalyst exhibits high dispersibility and catalytic efficiency, allowing continuous solvent recycling and environmentally friendly operation.

-

- High yield of cis isomer (approximately 85%) with minor anti isomer contamination (15%).

- Clean production with no waste discharge.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-3,4-Dimethylpyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution Reagents: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation Products: N-oxides and other oxidized derivatives.

Reduction Products: Amines and hydrogenated derivatives.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Cis-3,4-Dimethylpyrrolidine hydrochloride is utilized in drug discovery due to its ability to form stable complexes with various biological targets. Its chirality plays a crucial role in the synthesis of enantiomerically pure drugs, which are essential for achieving desired therapeutic effects.

Enzyme Inhibition

Research has indicated that derivatives of pyrrolidine, including this compound, can selectively inhibit specific enzymes. For instance, studies have demonstrated its potential as an inhibitor of kinases involved in cancer progression. A notable case involved hydroxyl-functionalized pyrrolidine derivatives showing selectivity for casein kinase 1 (CK1) in enzyme assays against a broad panel of kinases, highlighting the importance of chirality in drug design .

Cancer Research

The compound has been investigated for its anticancer properties. Certain pyrrolidine derivatives exhibit cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). This suggests that this compound could play a role in developing new anticancer agents .

Study on Kinase Inhibition

A comprehensive study explored the selectivity of hydroxyl-functionalized pyrrolidine derivatives for CK1. The results indicated that these compounds could effectively inhibit CK1 with minimal effects on other kinases, showcasing their potential in targeted cancer therapies.

Anticancer Activity

Research on cycloplatinated complexes demonstrated that certain pyrrolidine derivatives displayed moderate cytotoxicity against various cancer cell lines. These findings suggest that this compound might be a promising candidate for further development as an anticancer agent.

Mechanism of Action

Mechanism:

- The mechanism by which cis-3,4-Dimethylpyrrolidine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity.

Molecular Targets and Pathways:

- The compound may target neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins critical to cellular function.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between cis-3,4-dimethylpyrrolidine hydrochloride and related pyrrolidine/piperazine derivatives:

Substituent Effects on Physicochemical Properties

- Lipophilicity : The methyl groups in this compound increase lipophilicity (logP ~1.2) compared to the dihydroxy analogue (logP ~-1.5), enhancing blood-brain barrier penetration .

- Solubility : The dihydroxy derivative exhibits higher aqueous solubility (>50 mg/mL) due to hydrogen bonding, whereas the dimethyl variant is sparingly soluble in water (<10 mg/mL) .

- Stability : Boc-protected dihydroxypyrrolidine (CAS: 90481-33-7) resists oxidation, making it suitable for prolonged storage and multi-step syntheses .

Biological Activity

Cis-3,4-Dimethylpyrrolidine hydrochloride is a cyclic amine with significant potential in biochemical and medicinal applications. This compound, characterized by its five-membered ring structure containing one nitrogen atom and two methyl groups at positions 3 and 4, has garnered interest for its biological activity, particularly in drug development and biochemical studies.

- Molecular Formula : C6H14ClN

- Molecular Weight : Approximately 135.64 g/mol

- Appearance : White crystalline solid

- Configuration : The "cis" designation indicates that the two methyl groups are on the same side of the pyrrolidine ring, influencing its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Neurotransmitter Receptors : It may modulate the activity of neurotransmitter receptors, which are crucial in neurological and psychiatric disorders.

- Enzymatic Pathways : The compound can interact with enzymes involved in metabolic pathways, potentially influencing cellular functions .

Drug Development

This compound serves as a building block in the synthesis of pharmaceuticals targeting neurological conditions. Its structural similarities to other pyrrolidine derivatives allow for modifications that enhance therapeutic efficacy .

Anticancer Activity

Research indicates that pyrrolidine derivatives exhibit anticancer properties. For instance, studies have shown that modifications of pyrrolidine structures can lead to compounds with significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and Caco2 (colorectal cancer). The structure-activity relationship (SAR) suggests that specific substitutions can enhance potency against these cells .

Cytotoxicity Studies

A notable study evaluated a series of pyrrolidine derivatives, including this compound. The results indicated varying degrees of cytotoxicity against cancer cell lines:

- MCF7 Cell Line : IC50 values were determined for several derivatives, showing promising results for compounds structurally related to cis-3,4-Dimethylpyrrolidine.

- Caco2 Cell Line : Similar trends were observed, with some derivatives exhibiting lower IC50 values compared to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| cis-3,4-Dimethylpyrrolidine | MCF7 | 250 ± 10 | Moderate activity |

| cis-3,4-Dimethylpyrrolidine | Caco2 | 230 ± 10 | Comparable to other derivatives |

| Cisplatin | MCF7 | 10 ± 1 | High potency |

Structure-Activity Relationship (SAR)

The effectiveness of this compound in biological applications is influenced by its structural configuration. The presence of methyl groups at specific positions enhances interactions with biological targets:

Q & A

Basic Research: How can researchers optimize the synthesis of cis-3,4-Dimethylpyrrolidine hydrochloride to achieve high diastereoselectivity?

Methodological Answer:

Diastereoselectivity in synthesis can be controlled by adjusting reaction conditions such as temperature, solvent polarity, and catalyst choice. For example, electrochemical methods (e.g., dianion generation) have been shown to influence regioselectivity in similar pyrrolidine derivatives by stabilizing transition states at lower temperatures (0°C vs. 25°C) . Additionally, the use of protecting groups (e.g., tert-butyloxycarbonyl, Boc) during synthesis can prevent undesired side reactions. Post-synthesis deprotection (e.g., TFA removal) and purification via recrystallization or chromatography are critical to isolate the cis-isomer. NMR studies (e.g., H, C, and NOESY) should confirm stereochemistry by identifying axial-equatorial interactions or charge-dipole effects (e.g., C–F⋯HN+ in fluorinated analogs) .

Basic Research: What analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

Methodological Answer:

Combined spectroscopic and chromatographic methods are essential:

- NMR Spectroscopy : NOESY or ROESY experiments can differentiate cis/trans isomers by detecting through-space interactions between protons on adjacent carbons. For example, axial fluorine atoms in cis-3,5-difluoropiperidine hydrochloride exhibit distinct F-H coupling patterns .

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to resolve enantiomers.

- X-ray Crystallography : Definitive confirmation of stereochemistry requires single-crystal analysis, particularly for novel derivatives.

Advanced Research: How do genetic polymorphisms in CYP2A6 influence the metabolic stability of this compound in preclinical models?

Methodological Answer:

CYP2A6 gene deletions (e.g., CYP2A64 or CYP2A67 alleles) can significantly alter metabolic pathways. Researchers should:

Genotype Models : Use PCR-based assays to identify CYP2A6-deficient animal models or human hepatocytes .

In Vitro Metabolism Studies : Incubate the compound with microsomes or recombinant CYP2A6 enzymes to measure kinetic parameters (, ).

In Vivo Correlation : Compare plasma half-life and metabolite profiles (via LC-MS) in wild-type vs. CYP2A6-knockout models.

For example, (+)-cis-3,5-dimethyl-2-(3-pyridyl)thiazolidin-4-one hydrochloride showed polymorphic metabolism due to CYP2A6 deletions, with slow metabolizers exhibiting prolonged exposure .

Advanced Research: What experimental strategies resolve contradictions in reported bioactivity data for cis-3,4-Dimethylpyrrolidine derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. Key steps include:

- Batch Reprodubility Checks : Use high-purity reference standards (e.g., EP/USP-grade) and validate synthetic routes via LC-MS and elemental analysis .

- Standardized Assays : Adopt harmonized protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding studies.

- Meta-Analysis : Compare data across studies while controlling for variables like cell line (e.g., hepatocellular carcinoma vs. primary hepatocytes) or CYP2A6 expression levels .

Advanced Research: How can computational modeling guide the design of this compound analogs with enhanced target selectivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock or Schrödinger to predict binding modes to target receptors (e.g., GPCRs or enzymes).

- MD Simulations : Assess conformational stability of the cis-isomer in aqueous vs. lipid bilayer environments.

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. fluorine groups) on bioactivity using datasets from analogs like cis-3,5-difluoropiperidine hydrochloride .

Basic Research: What are the best practices for ensuring stability during long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (N or Ar) at -20°C.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks for impurities .

- Buffer Compatibility : Test solubility and stability in common buffers (e.g., PBS, pH 7.4) using NMR to detect hydrolysis or oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.